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molecular formula C7H5I3O B1609085 2,3,5-Triiodobenzyl alcohol CAS No. 31075-53-3

2,3,5-Triiodobenzyl alcohol

Cat. No. B1609085
M. Wt: 485.83 g/mol
InChI Key: KFZNKUWVRXKLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434800B2

Procedure details

A solution of phosphorous tribromide (3.8 ml, 40 mmol) was added dropwise to a solution of 2,3,5-triiodobenzyl alcohol 1 (9.72 g, 20 mmol) in dry tetrahydrofuran (50 ml) at 0° C. under dry nitrogen gas flow. The reaction mixture was stirred 5 minutes at 0° C., then 20 minutes at room temperature (18° C.), then cold H2O/DCM (60160 ml) was added. The resulting aqueous phase was extracted with dichloromethane (2×10 ml). The combined organic extracts were washed with NaHCO3 aq (20 ml) and H2O (20 ml) then dried (Na2SO4), filtered and concentrated. The white solid was also washed with cold methanol (45 ml). 9.35 g of 2,3,5-triiodobenzyl bromide in the form of a white clean solid was obtained in 85% yield.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
H2O DCM
Quantity
60160 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[I:5][C:6]1[C:13]([I:14])=[CH:12][C:11]([I:15])=[CH:10][C:7]=1[CH2:8]O.O.C(Cl)Cl>O1CCCC1>[I:5][C:6]1[C:13]([I:14])=[CH:12][C:11]([I:15])=[CH:10][C:7]=1[CH2:8][Br:2] |f:2.3|

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
9.72 g
Type
reactant
Smiles
IC1=C(CO)C=C(C=C1I)I
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
H2O DCM
Quantity
60160 mL
Type
reactant
Smiles
O.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 5 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase was extracted with dichloromethane (2×10 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with NaHCO3 aq (20 ml) and H2O (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The white solid was also washed with cold methanol (45 ml)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=C(CBr)C=C(C=C1I)I
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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